1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-
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Overview
Description
1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is an organic compound with the molecular formula C14H13BO2. It is a member of the benzodioxaborole family, characterized by a boron atom bonded to two oxygen atoms and a benzene ring.
Preparation Methods
The synthesis of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- typically involves the reaction of catechol with phenylethylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or esters.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of boron-containing alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and bases like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites of enzymes and other proteins.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It may have applications in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- can be compared with other similar compounds, such as:
2-Phenyl-1,3,2-benzodioxaborole: This compound has a similar structure but lacks the phenylethyl group. It is used in similar applications but may have different reactivity and binding properties.
2-(2-phenylethenyl)-1,3,2-benzodioxaborole: This compound has an ethenyl group instead of an ethyl group, which can affect its chemical properties and reactivity.
Bis(catecholato)diboron: This compound contains two benzodioxaborole units and is used in different applications, such as in the synthesis of boron-containing polymers and materials.
The uniqueness of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
156575-59-6 |
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Molecular Formula |
C14H13BO2 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H13BO2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2 |
InChI Key |
KJJDSDSIHMSXPF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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